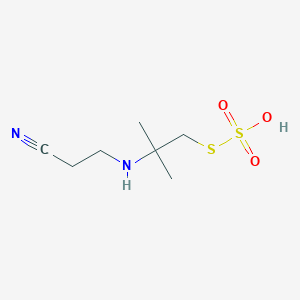
S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate is a chemical compound with the molecular formula C6H12N2O3S2 It contains a secondary amine, a nitrile group, a hydroxyl group, and a sulfuric acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate typically involves the reaction of 2-cyanoethylamine with a suitable thiosulfate derivative under controlled conditions. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, at a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified using techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent systems, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, primary amines, and substituted thiosulfate compounds. The specific products depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also interact with enzymes, altering their activity and affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-(2-Aminoethyl)propyl hydrogen thiosulfate
- S-(2-Cyanoethyl)propyl hydrogen thiosulfate
- S-(2-Methyl)propyl hydrogen thiosulfate
Uniqueness
S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate is unique due to the presence of both a nitrile group and a secondary amine in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
23545-62-2 |
|---|---|
Formule moléculaire |
C7H14N2O3S2 |
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
2-(2-cyanoethylamino)-2-methyl-1-sulfosulfanylpropane |
InChI |
InChI=1S/C7H14N2O3S2/c1-7(2,9-5-3-4-8)6-13-14(10,11)12/h9H,3,5-6H2,1-2H3,(H,10,11,12) |
Clé InChI |
DUDYCTFOKLFKCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CSS(=O)(=O)O)NCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)
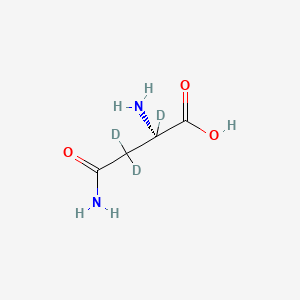

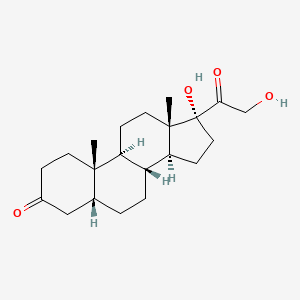
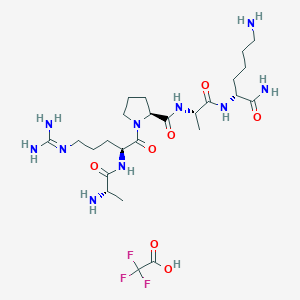
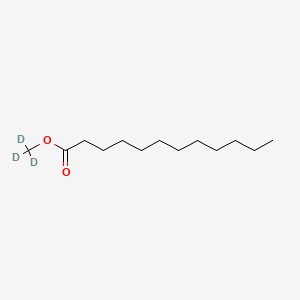

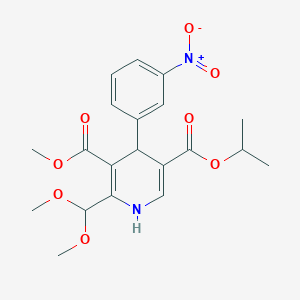
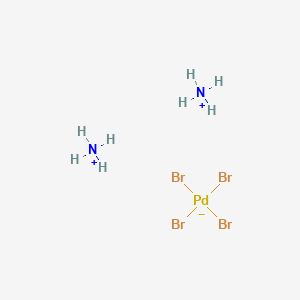
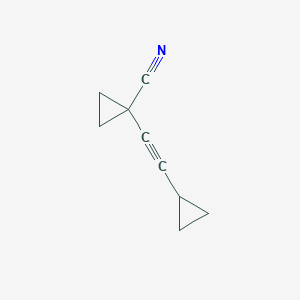
![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)


![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)
